molecular formula C21H29N3O2 B11432688 3-cyclopentyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide

3-cyclopentyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide

Cat. No.: B11432688
M. Wt: 355.5 g/mol
InChI Key: AZURESQNEVWWMO-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the 3-methylphenyl group:

    Formation of the propanamide moiety: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be studied for its potential as a pharmacophore. Its structural features may interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound can be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide
  • 3-cyclopentyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide

Uniqueness

The uniqueness of 3-cyclopentyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide lies in the specific positioning of the 3-methylphenyl group on the oxadiazole ring. This structural feature may impart unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H29N3O2

Molecular Weight

355.5 g/mol

IUPAC Name

3-cyclopentyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C21H29N3O2/c1-15(2)24(20(25)12-11-17-8-4-5-9-17)14-19-22-21(23-26-19)18-10-6-7-16(3)13-18/h6-7,10,13,15,17H,4-5,8-9,11-12,14H2,1-3H3

InChI Key

AZURESQNEVWWMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)CCC3CCCC3

Origin of Product

United States

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